molecular formula C8H11NO3S B1422674 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1297543-41-9

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1422674
M. Wt: 201.25 g/mol
InChI Key: NBBIVCFGEMSRSY-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or function in various applications.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Biological Activities

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, a derivative of 2-amino-1,3-thiazole-4-carboxylic acid, has been synthesized and studied for its biological activities. It's been noted for its fungicidal and antivirus activities. Specifically, compounds from this derivative have exhibited notable effectiveness against certain fungi and the Tobacco Mosaic Virus (TMV) under different models, showcasing their potential in controlling these organisms (Li Fengyun et al., 2015).

Transformations and Derivatives

The compound has been a subject of various transformations and syntheses, leading to the creation of novel derivatives with potential applications. One such study involved the transformation of a related compound into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating the versatility of this chemical structure in synthesizing a range of compounds with possible practical applications (A. Albreht et al., 2009).

Anticorrosive Properties

Inhibition of Mild Steel Corrosion

Thiazole hydrazones, closely related to the compound , have shown significant potential in inhibiting the corrosion of mild steel in acid media. The compounds studied were effective in reducing corrosion rates, showcasing the potential of thiazole derivatives in industrial applications, particularly in protecting metals against corrosion (Turuvekere K. Chaitra et al., 2016).

Antimicrobial and Antiviral Properties

Antimicrobial and Antiviral Activities

The compound and its derivatives have been studied for their antimicrobial and antiviral properties. Hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester, related to the 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, showed promising results in antioxidant and antiviral activities against influenza virus and human herpes virus (I. Stankova et al., 2009).

Structural and Liquid Crystal Studies

Crystal Structure Analysis

Studies on the crystal structure of compounds similar to 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid reveal intricate details about molecular arrangement and interactions. For instance, the analysis of the crystal structure of febuxostat–acetic acid (1/1) has provided insights into how thiazole rings interact with other molecules, forming supramolecular chains and exhibiting π–π stacking. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds (Min Wu et al., 2015).

Liquid Crystalline Behaviors

Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have been synthesized and their liquid crystalline behaviors studied. The study found that the liquid crystal properties are influenced by factors such as the length of the alkoxy chain attached to the phenyl moiety, indicating the potential of these compounds in liquid crystal technology (H. J. Jaffer et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.


Future Directions

This involves discussing potential areas of future research, such as new synthetic routes, applications, or modifications to the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIVCFGEMSRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.277 g, 4.93 mmol) and ethanol were added to a flask and stirred. 2-Bromopropionamide (0.5 g, 3.29 mmol) was added and the reaction mixture was stirred overnight. The mixture was filtrated and the filtrate was evaporated to dryness. 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawensson's reagent) (0.665 g, 1.643 mmol) and THF were added to the evaporation residue and the mixture was heated to 60° C. for 2 h. The reaction mixture was evaporated to dryness. 3-Bromopyruvic acid (0.604 g, 3.62 mmol) and THF were added to the evaporation residue and the mixture was heated to 60° C. for 3 h. The reaction mixture was cooled to RT and evaporated to dryness. The product was purified by Flash-chromatography. Yield 102%. 1H-NMR (400 MHz; DMSO): δ 1.16 (t, 3H), 1.46 (d, 3H), 3.79-3.86 (m, 2H), 4.78 (q, 1H), 8.42 (s, 1H).
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0.277 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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